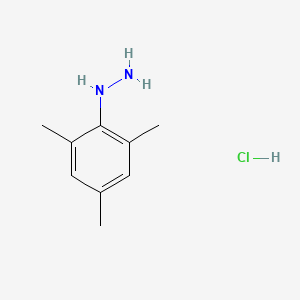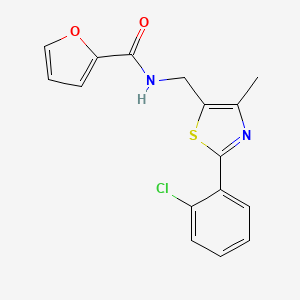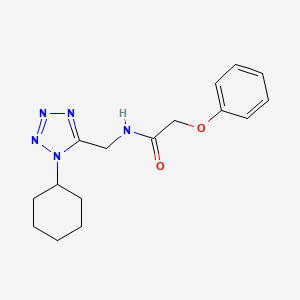
N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-phenoxyacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-phenoxyacetamide, also known as CTMP, is a novel compound that has been gaining attention in the scientific community due to its potential applications in various research fields. CTMP is a small molecule that belongs to the class of tetrazole-containing compounds and has been shown to exhibit interesting pharmacological properties, making it a promising candidate for further research.
Wirkmechanismus
The mechanism of action of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-phenoxyacetamide involves the selective inhibition of PKB/Akt activity. PKB/Akt is a serine/threonine kinase that is activated by various growth factors, cytokines, and other signaling molecules. Once activated, PKB/Akt phosphorylates a wide range of downstream targets, including transcription factors, enzymes, and cytoskeletal proteins. By inhibiting the activity of PKB/Akt, N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-phenoxyacetamide can modulate various cellular processes, including cell survival, growth, and differentiation.
Biochemical and Physiological Effects:
N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-phenoxyacetamide has been shown to have a wide range of biochemical and physiological effects. In vitro studies have shown that N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-phenoxyacetamide can inhibit the proliferation of various cancer cell lines, including breast, prostate, and lung cancer cells. N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-phenoxyacetamide has also been shown to induce apoptosis in cancer cells, suggesting that it may have potential as an anticancer agent. In addition, N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-phenoxyacetamide has been shown to modulate the activity of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways, which are involved in the regulation of cell survival and growth.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-phenoxyacetamide is its selectivity for PKB/Akt inhibition. Unlike other compounds that inhibit multiple kinases, N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-phenoxyacetamide specifically targets PKB/Akt, making it a valuable tool for studying the role of this kinase in various cellular processes. However, one of the limitations of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-phenoxyacetamide is its relatively low potency compared to other PKB/Akt inhibitors. This may limit its use in certain experiments where high potency is required.
Zukünftige Richtungen
There are several future directions for research on N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-phenoxyacetamide. One area of interest is the development of more potent analogs of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-phenoxyacetamide that can be used in experiments where high potency is required. Another area of interest is the development of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-phenoxyacetamide-based therapies for various diseases, including cancer and neurodegenerative disorders. Finally, further studies are needed to elucidate the precise mechanisms by which N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-phenoxyacetamide modulates PKB/Akt activity and to identify potential off-target effects of this compound.
Synthesemethoden
The synthesis of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-phenoxyacetamide involves the reaction of 1-cyclohexyl-1H-tetrazol-5-amine with 2-phenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds via an acylation reaction, resulting in the formation of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-phenoxyacetamide as a white solid. The synthesis of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-phenoxyacetamide is relatively straightforward and has been optimized for large-scale production.
Wissenschaftliche Forschungsanwendungen
N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-phenoxyacetamide has been shown to have a wide range of applications in scientific research. It has been used as a tool compound to study the role of protein kinases in various cellular processes, including cell proliferation, differentiation, and apoptosis. N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-phenoxyacetamide has been shown to selectively inhibit the activity of protein kinase B (PKB/Akt), a key signaling molecule that is involved in the regulation of cell survival and growth. N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-phenoxyacetamide has also been used to study the role of PKB/Akt in the development and progression of various diseases, including cancer, diabetes, and neurodegenerative disorders.
Eigenschaften
IUPAC Name |
N-[(1-cyclohexyltetrazol-5-yl)methyl]-2-phenoxyacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O2/c22-16(12-23-14-9-5-2-6-10-14)17-11-15-18-19-20-21(15)13-7-3-1-4-8-13/h2,5-6,9-10,13H,1,3-4,7-8,11-12H2,(H,17,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHBFXHDTYXTXPE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=NN=N2)CNC(=O)COC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-phenoxyacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

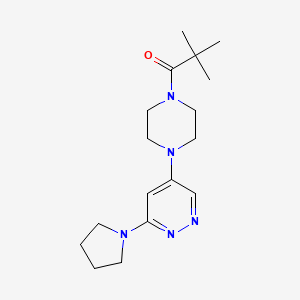
![3-Fluorosulfonyloxy-5-[(2R,3R)-3-methoxy-2-methylpiperidine-1-carbonyl]pyridine](/img/structure/B2353996.png)
![(4-methoxyphenyl)[4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2353997.png)
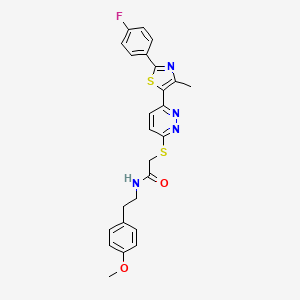
![N-[(2,2-Difluorocyclohexyl)methyl]prop-2-enamide](/img/structure/B2353999.png)


![ethyl 2-(4-(N,N-diisobutylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2354005.png)
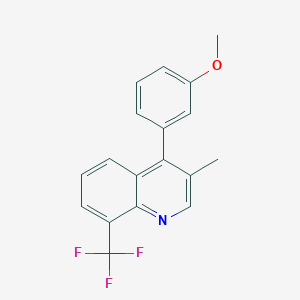
![N-[2-(2-Fluorophenyl)-2-methoxypropyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2354007.png)
![8-(3-((2-fluorophenyl)amino)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2354010.png)

